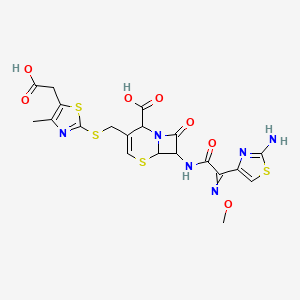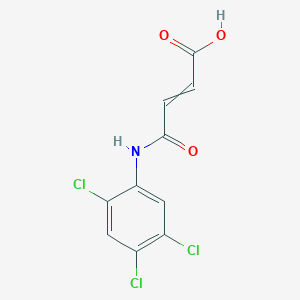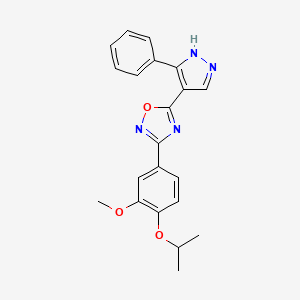
delta-2-CefodiziMe (2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta-2-Cefodizime is a biochemical compound with the molecular formula C20H20N6O7S4 and a molecular weight of 584.67 g/mol . It is primarily used for research purposes, particularly in the field of proteomics . This compound is a derivative of cefodizime, a third-generation cephalosporin antibiotic known for its broad-spectrum activity against aerobic gram-positive and gram-negative bacteria .
Vorbereitungsmethoden
The preparation of delta-2-Cefodizime involves the synthesis of metal ion complexes with cefodizime. The stoichiometry and mode of bonding of these complexes are determined through elemental and metal analysis, electrical conductivity measurements, and spectroscopic investigations . The formation of 1:1 ratios of metal to ligand is a key aspect of this preparation method .
Analyse Chemischer Reaktionen
Delta-2-Cefodizime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include metal ions such as Cu2+, Zn2+, Fe3+, Co2+, and Al3+ . The major products formed from these reactions are metal ion complexes with cefodizime . The antibacterial activity of cefodizime is not significantly affected by complexation with Al3+, but it is reduced by complexation with other tested metal ions .
Wissenschaftliche Forschungsanwendungen
Delta-2-Cefodizime is primarily used in scientific research, particularly in the field of proteomics . It is also used in the preparation and characterization of metal ion complexes for biological evaluation . The compound’s broad-spectrum antibacterial activity makes it a valuable tool for studying bacterial infections and developing new antimicrobial agents .
Wirkmechanismus
Delta-2-Cefodizime exerts its effects by targeting penicillin-binding proteins (PBPs) 1A/B, 2, and 3, resulting in the eventual death of the bacterial cell . This mechanism of action is similar to that of other third-generation cephalosporins, which interfere with bacterial cell wall synthesis . The compound’s immunomodulatory properties also stimulate some phagocyte and lymphocyte cellular functions when they have been impaired .
Vergleich Mit ähnlichen Verbindungen
Delta-2-Cefodizime is unique among cephalosporins due to its specific structure and broad-spectrum antibacterial activity . Similar compounds include other third-generation cephalosporins such as ceftriaxone, cefotaxime, and ceftazidime . These compounds share similar mechanisms of action but differ in their specific molecular structures and spectrum of activity . Delta-2-Cefodizime’s unique structure and properties make it a valuable tool for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H20N6O7S4 |
|---|---|
Molekulargewicht |
584.7 g/mol |
IUPAC-Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h4,6,13-14,17H,3,5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32) |
InChI-Schlüssel |
FIWOQUPUOGJRPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,6S,9S,11R,15S,18S,19R,25R,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B14095849.png)
![2-[2-(4-methoxyphenyl)ethenyl]-3H-quinazolin-4-one](/img/structure/B14095850.png)
![3 inverted exclamation markaH-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3 inverted exclamation marka-carboxylic acid](/img/structure/B14095853.png)
![{1-[(Tert-butoxy)carbonyl]-4-methylpiperazin-2-yl}acetic acid](/img/structure/B14095860.png)
![N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine](/img/structure/B14095863.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095865.png)
![1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095869.png)
![7-Fluoro-2-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095875.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095891.png)

![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095898.png)

![6-Methoxy-1-[4-(propan-2-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095907.png)
![(2-Hydroxyquinolin-4-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14095914.png)
